1-(4-isopropoxybenzoyl)-4-methylpiperazine
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Overview
Description
1-(4-isopropoxybenzoyl)-4-methylpiperazine, also known as IPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound was first synthesized in 1994 by a team of researchers led by Dr. Richard B. Silverman at Northwestern University.
Mechanism of Action
The exact mechanism of action of 1-(4-isopropoxybenzoyl)-4-methylpiperazine is not fully understood, but it is believed to act as a dopamine receptor antagonist. This means that it blocks the action of dopamine, a neurotransmitter that plays a role in reward, motivation, and addiction.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-isopropoxybenzoyl)-4-methylpiperazine has a number of biochemical and physiological effects. In animal studies, 1-(4-isopropoxybenzoyl)-4-methylpiperazine has been shown to decrease the release of dopamine in the brain, which may explain its potential as a treatment for drug addiction. 1-(4-isopropoxybenzoyl)-4-methylpiperazine has also been shown to have anti-inflammatory properties, which may be useful in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-isopropoxybenzoyl)-4-methylpiperazine in lab experiments is its high potency, which allows for smaller doses to be used. However, one limitation is that it is a synthetic compound, which may limit its use in certain types of experiments.
Future Directions
There are several future directions for research on 1-(4-isopropoxybenzoyl)-4-methylpiperazine. One area of interest is its potential as a treatment for neurodegenerative disorders such as Parkinson's disease. Another area of interest is its potential as a treatment for drug addiction. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-isopropoxybenzoyl)-4-methylpiperazine and its potential side effects.
Synthesis Methods
The synthesis of 1-(4-isopropoxybenzoyl)-4-methylpiperazine involves the reaction of 4-isopropoxybenzoyl chloride with 4-methylpiperazine in the presence of a base. The reaction yields 1-(4-isopropoxybenzoyl)-4-methylpiperazine as a white crystalline solid with a melting point of 137-139°C.
Scientific Research Applications
1-(4-isopropoxybenzoyl)-4-methylpiperazine has been studied for its potential therapeutic properties in various fields of research, including neuroscience, cancer treatment, and drug addiction. In neuroscience, 1-(4-isopropoxybenzoyl)-4-methylpiperazine has been shown to have a potential role in the treatment of Parkinson's disease and other neurodegenerative disorders. In cancer treatment, 1-(4-isopropoxybenzoyl)-4-methylpiperazine has been studied for its ability to inhibit the growth of cancer cells. In drug addiction research, 1-(4-isopropoxybenzoyl)-4-methylpiperazine has been shown to have potential as a treatment for cocaine addiction.
properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(4-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)19-14-6-4-13(5-7-14)15(18)17-10-8-16(3)9-11-17/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYQFTFUTVPCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[4-(propan-2-yloxy)benzoyl]piperazine |
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